molecular formula C19H40N4 B021411 1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine CAS No. 104302-36-5

1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine

Cat. No.: B021411
CAS No.: 104302-36-5
M. Wt: 324.5 g/mol
InChI Key: HBJHXACNQULZAH-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboximidamide, 2-decylidene-N-octyl- is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarboximidamide group attached to a 2-decylidene-N-octyl- moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2-decylidene-N-octyl- typically involves the reaction of hydrazinecarboximidamide with a suitable aldehyde or ketone under controlled conditions. One common method involves the condensation of hydrazinecarboximidamide with 2-decylidene-N-octyl- aldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Hydrazinecarboximidamide, 2-decylidene-N-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-decylidene-N-octyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2-decylidene-N-octyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. The compound may inhibit the enzyme GABA transaminase, leading to increased levels of GABA in the brain and providing anticonvulsant effects .

Comparison with Similar Compounds

Hydrazinecarboximidamide, 2-decylidene-N-octyl- can be compared with other hydrazine derivatives such as:

  • Hydrazinecarboximidamide, 2-methylidene-N-octyl-
  • Hydrazinecarboximidamide, 2-ethylidene-N-octyl-

These compounds share similar structural features but differ in the substituents attached to the hydrazinecarboximidamide group. The unique decylidene group in Hydrazinecarboximidamide, 2-decylidene-N-octyl- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

104302-36-5

Molecular Formula

C19H40N4

Molecular Weight

324.5 g/mol

IUPAC Name

1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine

InChI

InChI=1S/C19H40N4/c1-3-5-7-9-10-11-12-14-16-18(15-13-8-6-4-2)17-22-19(20)23-21/h16H,3-15,17,21H2,1-2H3,(H3,20,22,23)/b18-16+

InChI Key

HBJHXACNQULZAH-FBMGVBCBSA-N

SMILES

CCCCCCCCCC=C(CCCCCC)CN=C(N)NN

Isomeric SMILES

CCCCCCCCC/C=C(\CCCCCC)/CN=C(N)NN

Canonical SMILES

CCCCCCCCCC=C(CCCCCC)CN=C(N)NN

Synonyms

DIOG
N-decylidenimino-N'-1-octylguanidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.